1,3-Dichloro-2-(3-chloropropoxy)benzene

Description

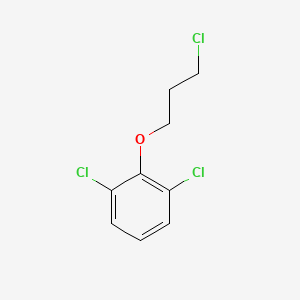

1,3-Dichloro-2-(3-chloropropoxy)benzene is a halogenated aromatic compound characterized by two chlorine atoms at the 1- and 3-positions of the benzene ring and a 3-chloropropoxy group at the 2-position. This substitution pattern confers unique chemical and biological properties, particularly in pharmacological contexts. Studies highlight its role as a structural analog in antiproliferative agents, where the 3-chloropropoxy group enhances activity against microvascular endothelial cells (MVECs) . The compound’s synthesis typically involves nucleophilic substitution reactions, as outlined in synthetic routes for structurally related derivatives .

Properties

Molecular Formula |

C9H9Cl3O |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

1,3-dichloro-2-(3-chloropropoxy)benzene |

InChI |

InChI=1S/C9H9Cl3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2 |

InChI Key |

UWUMHVHGLVOUBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Selected Derivatives

| Compound | C7 Substituent | C4 Anilino Substituent | GI₅₀ (μM) |

|---|---|---|---|

| 8a | None | None | >100 |

| 8b | Ethoxy | None | 45.2 |

| 8h | 3-Chloropropoxy | None | 12.3 |

| 8m | 3-Chloropropoxy | 3',4'-dimethyl | 7.98 |

Role of Substituent Positioning on the Anilino Group

Derivatives with substituents at the C3' and C4' positions of the C4 anilino group (e.g., 8i, 8m, 8p) showed superior activity compared to those with substituents at C3' and C5' (8h) or single substituents (8j–o, 8q). Electronic effects of substituents (e.g., methyl, nitro) had minimal impact, suggesting steric factors dominate .

Comparison with Non-Alkoxy Derivatives

- 1-(3,3-Dichloroallyloxy)-2-nitrobenzene : A structurally distinct derivative with a nitro group and dichloroallyl fragment. Its dihedral angles (50.2° between benzene and nitro group; 40.1° between benzene and dichloroallyl plane) indicate conformational rigidity, making it a key intermediate in phenanthrene synthesis rather than a bioactive agent .

- 1,3-Dichloro-2-(trifluoromethyl)benzene : The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity and physical properties compared to the 3-chloropropoxy variant. This compound is primarily used in materials science .

Brominated and Propargyloxy Analogues

- 1-(3-Bromopropoxy)-2,4-dichlorobenzene (CAS 6954-78-5) : Bromine substitution increases molecular weight and polarizability but may reduce metabolic stability compared to chlorine .

- 1,3-Dichloro-2-(prop-2-ynyloxy)benzene (CAS 3598-66-1) : The propargyloxy group introduces alkyne functionality, but this derivative is discontinued, likely due to synthetic challenges or instability .

Table 2: Physical and Chemical Properties of Selected Analogues

Research Findings and Implications

Antiproliferative Superiority : The 3-chloropropoxy group at C7 enhances activity by optimizing lipophilicity and steric interactions with cellular targets. Derivatives outperformed PTK787, a reference kinase inhibitor .

Synthetic Utility : Compounds like 1-(3,3-Dichloroallyloxy)-2-nitrobenzene highlight the importance of substitution patterns in directing synthetic pathways .

Environmental and Industrial Relevance: Analogues with simpler substituents (e.g., dichloroanisoles) are notable for their environmental persistence and volatility, as reflected in Henry’s law constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.